
3-Oxo-4-(triphénylphosphoranylidène)butanoate d'éthyle
Vue d'ensemble
Description
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate (ETPB) is an organic compound belonging to the class of phosphoranylidene butyrates. It is a colorless solid that is soluble in organic solvents. ETPB is widely used in the synthesis of biologically active compounds and has been studied for its potential applications in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Synthèse des 4-Hydroxycyclopentanones
Ce composé peut être couplé avec des glyoxals en une seule étape pour obtenir des 4-hydroxycyclopentanones . Il s'agit d'une application importante car les 4-hydroxycyclopentanones sont des blocs de construction importants en synthèse organique et se retrouvent dans une variété de produits naturels.
Préparation des 2H-Pyran-2-ones
Le 3-oxo-4-(triphénylphosphoranylidène)butanoate d'éthyle est également utilisé pour préparer des 2H-pyran-2-ones à partir d'oxazolones . Les 2H-Pyran-2-ones sont une classe de composés organiques qui ont des applications dans la synthèse de divers produits pharmaceutiques.
Synthèse stéréosélective de cyclopentanones polysubstituées
Ce composé est un réactif pour la synthèse stéréosélective de cyclopentanones polysubstituées via des réactions de double addition de Michael . Les cyclopentanones polysubstituées sont utiles dans la synthèse d'une large gamme de composés biologiquement actifs.
Réaction chimiosélective avec les azides d'aryle
La réaction des azides d'aryle avec le this compound a été étudiée dans différentes conditions et il a été constaté que la réaction se produit de manière chimiosélective pour former l'un des deux isomères possibles . Cette réaction chimiosélective est importante dans le domaine de la synthèse organique.
Synthèse de nouveaux acides (1H-1,2,3-triazol-5-yl)acétiques
Les azides d'aryle réagissent avec le this compound pour synthétiser de nouveaux acides (1H-1,2,3-triazol-5-yl)acétiques . Ces composés ont des applications potentielles en chimie médicinale en raison de l'activité biologique des 1,2,3-triazoles.
Formation de liaison C-C
Le this compound est utilisé dans des réactions qui impliquent la formation de liaison C-C . Il s'agit d'un processus fondamental en chimie organique et est crucial pour la synthèse de molécules organiques complexes.
Mécanisme D'action
Target of Action
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a synthetic intermediate used in the production of various compounds
Mode of Action
The compound is known to couple with glyoxals in a one-step route to 4-hydroxycyclopentanones . It is also used to prepare 2H-pyran-2-ones from oxazolones
Biochemical Pathways
The compound is involved in the synthesis of polysubstituted cyclopentanones via double Michael addition reactions . It also participates in the asymmetric quadruple aminocatalytic three-component domino condensation and spirocyclization to produce hydroindanes . The downstream effects of these pathways depend on the specific reactions and the compounds being synthesized.
Result of Action
The compound is primarily used as a reactant in the stereoselective synthesis of various compounds . The molecular and cellular effects of its action would therefore depend on the specific compounds being synthesized and their respective biological activities.
Safety and Hazards
Orientations Futures
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate has potential applications in the synthesis of various organic compounds. It can be used in the stereoselective synthesis of polysubstituted cyclopentanones via double Michael addition reactions, and in the preparation of 2 H -pyran-2-ones from oxazolones . These reactions could be explored further for the development of new synthetic routes and products.
Propriétés
IUPAC Name |
ethyl 3-oxo-4-(triphenyl-λ5-phosphanylidene)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23O3P/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19H,2,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXSFVCJCUXGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370136 | |
| Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13148-05-5 | |
| Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary reactions of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate highlighted in these studies?
A1: The research focuses on the compound's reactions with various nucleophiles, leading to the formation of different heterocyclic systems.
- Reaction with Aryl Azides: This reaction chemoselectively yields substituted pyridazin-3(2H)-ones. [, ].
- Reaction with 4-Alkylidene-5(4H)-oxazolones: This reaction forms substituted 2H-pyran-2-one derivatives, showcasing its utility in constructing six-membered oxygen-containing heterocycles. [, , ].
Q2: Can you elaborate on the mechanism of these reactions?
A2: While specific mechanistic details are not provided in the abstracts, these reactions likely proceed through a Wittig-like olefination mechanism. The ylide phosphorus atom of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate attacks the electrophilic carbon of the reacting partner (e.g., the carbonyl group of the azide or the exocyclic double bond of the oxazolone). Subsequent cyclization and elimination steps then lead to the final heterocyclic product.
Q3: What is the significance of using Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate in these syntheses?
A3: This reagent offers several advantages:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

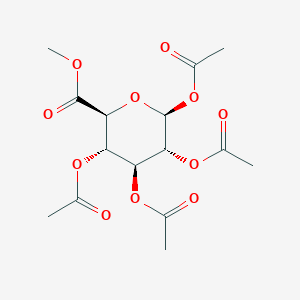
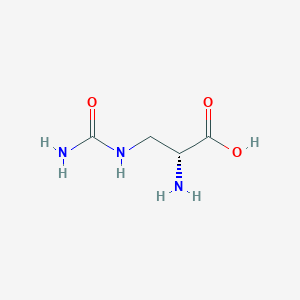
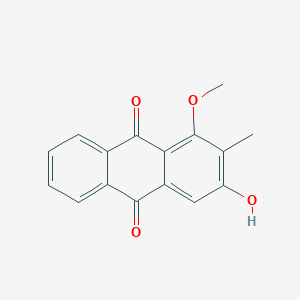
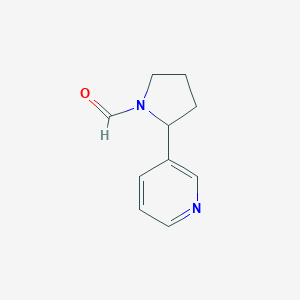

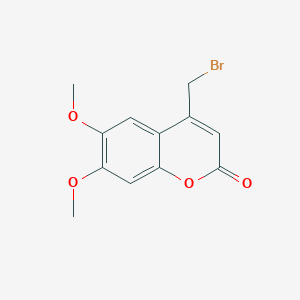
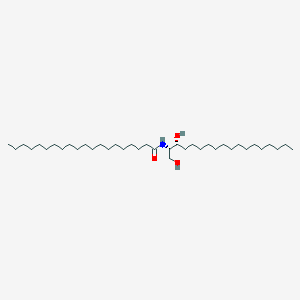


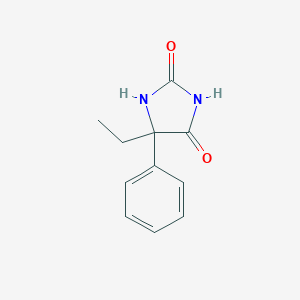


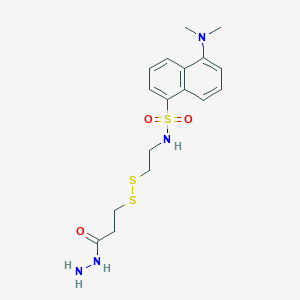
![Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B14658.png)